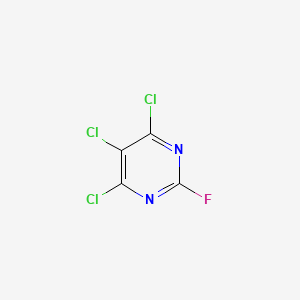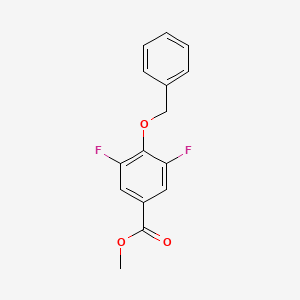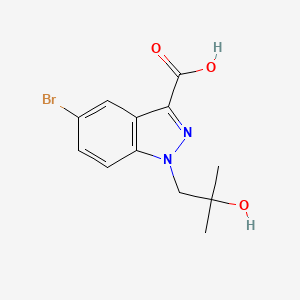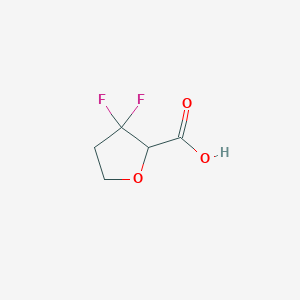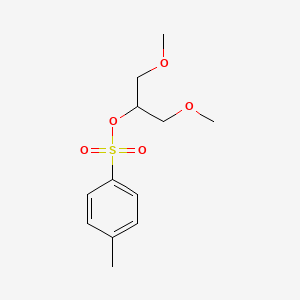
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester (T4SMME) is a sulfonated ester of toluene with a unique chemical structure. It is a synthetic compound that is used in a variety of scientific applications. T4SMME has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a variety of scientific applications. It is used as a reagent in organic synthesis, as an electrolyte in electrochemistry, and as a catalyst in polymerization reactions. It is also used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, and as a corrosion inhibitor in industrial applications. Additionally, this compound has been studied for its potential applications in biochemistry, pharmacology, and drug delivery.
Mecanismo De Acción
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a unique chemical structure that allows it to interact with other molecules in a variety of ways. It is capable of forming hydrogen bonds with other molecules, and it can also act as an electron donor or acceptor. Additionally, this compound has been found to interact with enzymes and receptors, which can affect their activity. This allows this compound to act as an agonist or antagonist of certain biological pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with enzymes and receptors, which can lead to changes in their activity. Additionally, this compound has been found to affect the expression of certain genes and proteins, and it can also affect the activity of certain signaling pathways. Finally, this compound has been found to have an effect on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a stable compound that is not easily degraded. However, this compound has some limitations, such as its low solubility in water and its potential to interact with other molecules.
Direcciones Futuras
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has the potential to be used in a variety of scientific applications. It could be used as a reagent in organic synthesis, as an electrolyte in electrochemistry, or as a catalyst in polymerization reactions. Additionally, it could be used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, or as a corrosion inhibitor in industrial applications. Furthermore, this compound could be studied for its potential applications in biochemistry, pharmacology, and drug delivery. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.
Métodos De Síntesis
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester is synthesized by reacting toluene with sulfuric acid and 2-methoxy-1-methoxymethyl-ethyl ester. This reaction produces a sulfonated ester of toluene with a unique chemical structure. The reaction is conducted in a mixture of water and methanol, and the resulting product is a white, crystalline solid. The reaction can be catalyzed by an acid or base, and the reaction temperature can be adjusted to achieve the desired product.
Propiedades
IUPAC Name |
1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-10-4-6-12(7-5-10)18(13,14)17-11(8-15-2)9-16-3/h4-7,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONXBTYTMQIMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(COC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)





